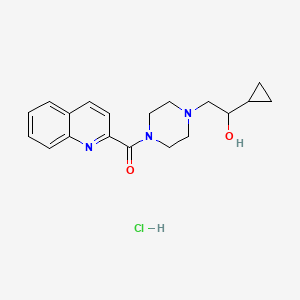
(4-(2-环丙基-2-羟乙基)哌嗪-1-基)(喹啉-2-基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(quinolin-2-yl)methanone hydrochloride: is a complex organic compound that features a piperazine ring, a quinoline moiety, and a cyclopropyl group
科学研究应用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the quinoline derivative
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to achieve efficient synthesis.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed on the piperazine ring or the quinoline moiety.
Substitution: : Substitution reactions can occur at different positions on the piperazine and quinoline rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Quinone derivatives, which can be further modified or used in other reactions.
Reduction: : Reduced forms of the piperazine or quinoline rings, which may have different biological activities.
Substitution: : Substituted derivatives of the piperazine and quinoline rings, which can have varied applications.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, while the quinoline moiety may be involved in inhibiting or activating certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
This compound is unique due to its specific structural features, including the presence of both the piperazine and quinoline rings. Similar compounds may include other piperazine derivatives or quinoline derivatives, but the combination of these two functional groups in this particular arrangement sets it apart.
List of Similar Compounds
Piperazine derivatives: Trimetazidine, Ranolazine, Befuraline, Aripiprazole
Quinoline derivatives: Levofloxacin, Ciprofloxacin, Amoxicillin
属性
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-quinolin-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2.ClH/c23-18(15-5-6-15)13-21-9-11-22(12-10-21)19(24)17-8-7-14-3-1-2-4-16(14)20-17;/h1-4,7-8,15,18,23H,5-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWHLFIVJBJQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














